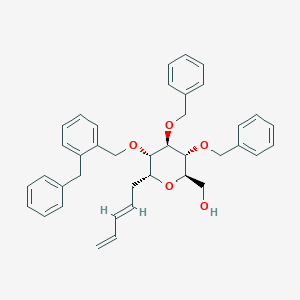
Tetrabenzyl-glu-pentadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabenzyl-glu-pentadiene (TBGPD) is a chemical compound that has gained significant attention in the field of organic synthesis due to its unique structure and properties. TBGPD is a highly reactive diene that can be used as a versatile building block in the synthesis of various organic molecules.
Mechanism Of Action
Tetrabenzyl-glu-pentadiene reacts with various electrophiles, including aldehydes, ketones, and imines, through a Diels-Alder reaction. The resulting adducts can then undergo various transformations, including reduction, oxidation, and functional group interconversion.
Biochemical And Physiological Effects
Tetrabenzyl-glu-pentadiene has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have anti-cancer and anti-viral properties. Tetrabenzyl-glu-pentadiene has also been reported to inhibit the growth of certain bacterial strains.
Advantages And Limitations For Lab Experiments
Tetrabenzyl-glu-pentadiene is a highly reactive diene that can be used as a versatile building block in various organic synthesis reactions. Its unique structure and properties make it an attractive target for synthetic chemists. However, Tetrabenzyl-glu-pentadiene is highly sensitive to air and moisture, which can limit its use in certain lab experiments.
Future Directions
There are several future directions for Tetrabenzyl-glu-pentadiene research. One area of interest is the development of new synthetic methods for Tetrabenzyl-glu-pentadiene and its derivatives. Another area of interest is the investigation of Tetrabenzyl-glu-pentadiene's anti-cancer and anti-viral properties. Additionally, the use of Tetrabenzyl-glu-pentadiene in the synthesis of new pharmaceuticals and natural products is an area of active research. Finally, the development of new Tetrabenzyl-glu-pentadiene-based materials and their applications is an area of interest for materials scientists.
Synthesis Methods
The synthesis of Tetrabenzyl-glu-pentadiene involves the reaction of benzylmagnesium chloride with gluconolactone followed by a Wittig reaction with phosphonium ylide. The resulting product is a highly reactive diene that can be used as a building block in various organic synthesis reactions.
Scientific Research Applications
Tetrabenzyl-glu-pentadiene has been used in various scientific research applications due to its unique structure and properties. It has been used as a building block in the synthesis of various natural products, including alkaloids, terpenes, and steroids. Tetrabenzyl-glu-pentadiene has also been used in the synthesis of various pharmaceuticals, including anti-cancer drugs and anti-viral agents.
properties
CAS RN |
125365-10-8 |
|---|---|
Product Name |
Tetrabenzyl-glu-pentadiene |
Molecular Formula |
C39H42O5 |
Molecular Weight |
590.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-5-[(2-benzylphenyl)methoxy]-6-[(2E)-penta-2,4-dienyl]-3,4-bis(phenylmethoxy)oxan-2-yl]methanol |
InChI |
InChI=1S/C39H42O5/c1-2-3-7-24-35-37(43-29-34-23-15-14-22-33(34)25-30-16-8-4-9-17-30)39(42-28-32-20-12-6-13-21-32)38(36(26-40)44-35)41-27-31-18-10-5-11-19-31/h2-23,35-40H,1,24-29H2/b7-3+/t35-,36-,37+,38-,39-/m1/s1 |
InChI Key |
FJEYHLHWDHWCGC-AWGAJALQSA-N |
Isomeric SMILES |
C=C/C=C/C[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4CC5=CC=CC=C5 |
SMILES |
C=CC=CCC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4CC5=CC=CC=C5 |
Canonical SMILES |
C=CC=CCC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4CC5=CC=CC=C5 |
synonyms |
5-(tetra-O-benzyl-alpha-glucopyranosyl)-1,3-pentadiene tetrabenzyl-Glu-pentadiene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



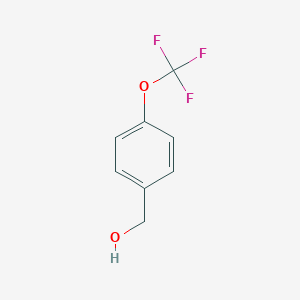
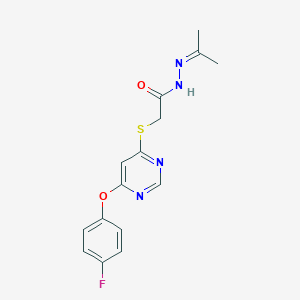
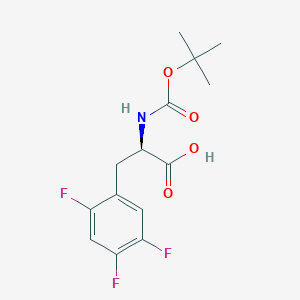
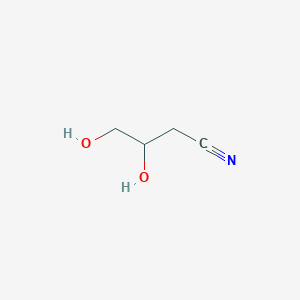
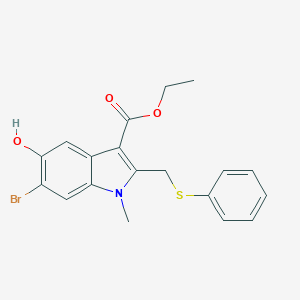
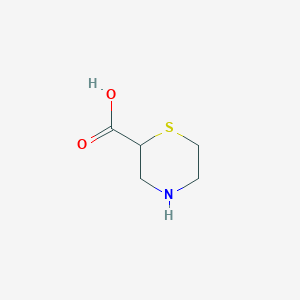
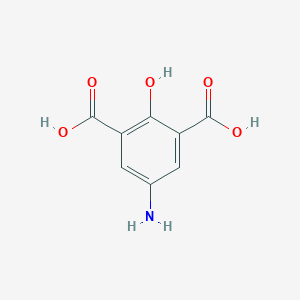
![9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B152210.png)
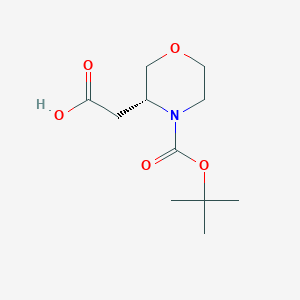
![(13S)-10-Butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B152223.png)
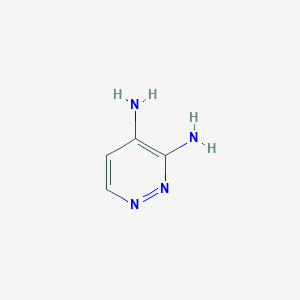
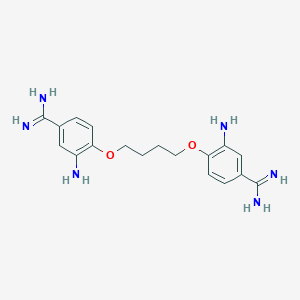
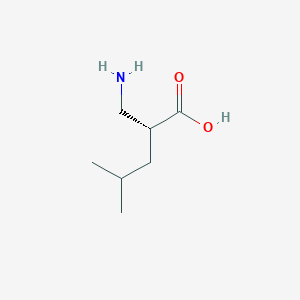
![benzyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B152233.png)